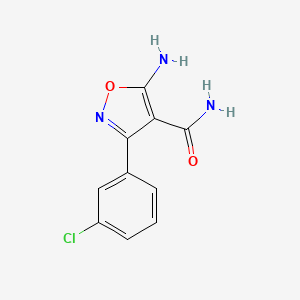

5-Amino-3-(3-chlorophenyl)isoxazole-4-carboxamide

描述

属性

IUPAC Name |

5-amino-3-(3-chlorophenyl)-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2/c11-6-3-1-2-5(4-6)8-7(9(12)15)10(13)16-14-8/h1-4H,13H2,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRPZPVXZMBFIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NOC(=C2C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-Amino-3-(3-chlorophenyl)isoxazole-4-carboxamide is an isoxazole derivative that has garnered attention for its potential biological activities, particularly in the fields of immunology and oncology. This article reviews the biological activity of this compound, focusing on its immunosuppressive properties, anti-inflammatory effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as isoxazoles, characterized by a five-membered ring containing nitrogen and oxygen. Its synthesis typically involves the reaction of appropriate precursors to introduce the isoxazole ring and functional groups that enhance its biological activity.

Biological Activity Overview

The biological activity of this compound has been studied through various in vitro and in vivo models. The compound exhibits significant immunosuppressive effects, which are crucial for therapeutic applications in autoimmune diseases and organ transplantation.

Immunosuppressive Properties

Research indicates that this compound inhibits the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA) and lipopolysaccharide (LPS). This inhibition is associated with a reduction in tumor necrosis factor-alpha (TNF-α) production, highlighting its potential as an immunomodulatory agent .

Table 1: Summary of Immunosuppressive Effects

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties by modulating immune responses. For instance, it has been shown to suppress the humoral immune response while enhancing certain cellular immune responses, indicating a dual role in immune regulation .

The mechanisms underlying the biological activity of this compound involve several signaling pathways. Notably, it activates caspase pathways leading to apoptosis in immune cells, which may contribute to its immunosuppressive effects. The upregulation of NF-κB1 and Fas signaling proteins further supports its role in promoting programmed cell death .

| Mechanism | Description |

|---|---|

| Caspase Activation | Induces apoptotic pathways in Jurkat cells |

| NF-κB1 Upregulation | Modulates inflammatory responses |

| TNF-α Inhibition | Reduces pro-inflammatory cytokine production |

Case Studies

Several studies have explored the efficacy of this compound in various disease models:

- Autoimmune Disease Models : In murine models of autoimmune diseases, the compound exhibited significant reductions in disease severity and inflammatory markers.

- Cancer Models : Its anti-proliferative effects were evaluated against various cancer cell lines, demonstrating potential as a therapeutic agent in oncology.

科学研究应用

Immunomodulatory Properties

The compound exhibits significant immunomodulatory effects, making it a candidate for the development of immunosuppressive agents. Research indicates that derivatives of isoxazole, including 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxamide, can regulate immune functions by modulating T cell and B cell responses.

- Mechanism of Action : The compound has been shown to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA) and lipopolysaccharide (LPS), suggesting its potential as an immunosuppressant in conditions characterized by excessive immune activation .

- Case Studies : In studies involving Jurkat cells, the compound was associated with increased expression of pro-apoptotic markers such as caspases and NF-κB, indicating a mechanism involving apoptosis to exert its immunosuppressive effects .

Anti-inflammatory Applications

This compound demonstrates anti-inflammatory properties, which are crucial for treating various inflammatory diseases.

- Research Findings : Studies have shown that isoxazole derivatives can inhibit the synthesis of inflammatory mediators like TNF-α and IL-1β, leading to reduced inflammation in experimental models .

- Potential Treatments : The compound's ability to suppress inflammation suggests its utility in managing conditions such as arthritis and other autoimmune disorders where inflammation plays a central role .

Antitumor Activity

The compound has also been investigated for its antitumor properties. Isoxazole derivatives have been recognized for their potential to inhibit tumor growth without significantly impairing the immune system.

- Mechanism : The antitumor activity is believed to arise from the compound's ability to selectively inhibit tumor cell proliferation while sparing immune cells at lower concentrations .

- Clinical Relevance : Research indicates that isoxazole derivatives can be developed into novel cancer therapies that minimize common chemotherapy side effects such as nausea and immune suppression .

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical reactions that allow for structural modifications, enhancing its biological activity.

| Modification | Effect on Activity |

|---|---|

| Substitution at position 4 with electrophilic groups | Increased immunostimulatory activity |

| Introduction of halogens | Enhanced anti-inflammatory effects |

Research has shown that modifying the structure can lead to compounds with improved efficacy against specific targets in immune and inflammatory pathways .

准备方法

Preparation via Reaction of 3-Amino-2,4-dicyanocrotonic Acid Methyl Ester and Benzohydroxamic Acid Chloride

A patented method (US4376862A) describes a process starting from 3-amino-2,4-dicyanocrotonic acid methyl ester reacting with benzohydroxamic acid chloride derivatives under strongly basic conditions at low temperature (up to 10 °C). This process yields intermediates that undergo cyclization to form 5-aminoisoxazole derivatives substituted with aryl groups such as 3-chlorophenyl.

- Reaction of 3-amino-2,4-dicyanocrotonic acid methyl ester with benzohydroxamic acid chloride in the presence of a strong base (e.g., sodium methylate or sodium ethylate) in an alcoholic or aqueous medium.

- Intermediate formation of 3-amino-2-cyano-3-(5-amino-3-aryl-isoxazol-4-yl)-acrylic acid methyl ester.

- Cyclization of this intermediate by treatment with excess diluted NaOH or KOH at elevated temperatures (50–110 °C) to yield 4-amino-6-hydroxy-3-aryl-isoxazolo[5,4-b]pyridine-5-carbonitriles, which can be further converted to the target carboxamide.

Reaction conditions and solvents:

| Step | Reagents/Conditions | Solvent | Temperature | Time |

|---|---|---|---|---|

| Initial reaction | 3-amino-2,4-dicyanocrotonic acid methyl ester + benzohydroxamic acid chloride + strong base (NaOMe, NaOEt, NaOH) | Methanol, Ethanol, or water | Up to 10 °C | Not specified |

| Cyclization | Intermediate + diluted NaOH or KOH | Water or alcohol | 50–110 °C | Not specified |

This method is notable for its relatively mild conditions and the use of commercially available reagents, allowing the formation of the isoxazole ring with the desired substitution pattern and amino functionality.

Utilization of 3-Aryl-Substituted 5-Alkyl-Isoxazole-4-Carboxylic Acid Derivatives

European patent EP0573883A1 outlines the preparation of 3-aryl-substituted 5-alkyl-isoxazole-4-carboxylic acid derivatives and their conversion to amides via reaction with amino compounds in the presence of dehydrating agents.

- Use of sodium or potassium hydroxides or tertiary amines (e.g., triethylamine) as bases.

- Reaction of 3-aryl-5-alkyl-isoxazole-4-carboxylic acids with amino compounds (such as ammonia or amines) in the presence of dehydrating agents like dicyclohexylcarbodiimide.

- Reaction temperatures range broadly from 10 °C to 200 °C, with preferred conditions at room temperature or the boiling point of the solvent.

- Reaction times vary from 2 to 48 hours depending on the substrate and conditions.

This method allows direct conversion of the carboxylic acid to the corresponding carboxamide, facilitating the preparation of 5-amino substituted isoxazole carboxamides including those with 3-chlorophenyl substituents.

Lithiation and Carboxylation of 3-Phenyl-5-Chloroisoxazole Derivatives

A classic approach from the Canadian Journal of Chemistry (1970) involves lithiation of 3-phenyl-5-chloroisoxazole derivatives using n-butyllithium, followed by electrophilic quenching with carbon dioxide to introduce the carboxylic acid group at position 4.

- 3-Phenyl-5-chloroisoxazole is treated with n-butyllithium at low temperature to generate the 4-lithio intermediate.

- The intermediate is then reacted with carbon dioxide to yield 3-phenyl-5-chloroisoxazole-4-carboxylic acid.

- The carboxylic acid is subsequently converted to the carboxamide by standard amidation techniques.

- This method allows regioselective functionalization at position 4.

- The 3-chlorophenyl substituent is retained throughout the process.

- The amino group at position 5 can be introduced by further transformations or starting from appropriate substituted precursors.

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Lithiation | n-Butyllithium | Low temperature (e.g., -78 °C) | Not specified | Formation of 4-lithio intermediate |

| Carboxylation | Carbon dioxide | Low temperature | 80 | Yields 3-phenyl-5-chloroisoxazole-4-carboxylic acid |

| Amidation | Ammonia or amine + coupling agent | Room temperature or reflux | Not specified | Conversion of acid to carboxamide |

This approach is well-documented for synthesizing 3,5-disubstituted isoxazoles with carboxamide functionality, including 3-chlorophenyl derivatives.

Summary Table of Preparation Methods

| Method No. | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| 1 | 3-Amino-2,4-dicyanocrotonic acid methyl ester + benzohydroxamic acid chloride | Strong base (NaOMe, NaOEt), low temp, cyclization with NaOH/KOH at 50–110 °C | Mild conditions, direct cyclization to amino isoxazole | Requires preparation of specific intermediates |

| 2 | 3-Aryl-5-alkyl-isoxazole-4-carboxylic acids | Amino compounds + dehydrating agents (e.g., dicyclohexylcarbodiimide), 10–200 °C | Direct amidation, versatile for various amines | Longer reaction times, use of dehydrating agents |

| 3 | 3-Phenyl-5-chloroisoxazole | n-Butyllithium lithiation, CO2 quenching, amidation | Regioselective lithiation, high yields | Requires handling of strong base and low temp |

Research Findings and Notes

- The lithiation of 3-phenyl-5-chloroisoxazole is a robust method for introducing carboxyl groups at position 4, which is critical for preparing the carboxamide functionality.

- The cyclization approach involving 3-amino-2,4-dicyanocrotonic acid methyl ester and benzohydroxamic acid chloride allows the formation of the isoxazole ring and amino substituent in a single sequence, which can be advantageous for scale-up and efficiency.

- Amidation reactions using dehydrating agents provide flexibility in introducing various amino substituents on the isoxazole carboxylic acid, enabling structural diversification.

- Reaction temperatures and solvent choices significantly impact yields and purity; mild conditions generally favor better selectivity and reduce by-product formation.

- Characterization of intermediates and final products typically involves infrared spectroscopy, nuclear magnetic resonance, elemental analysis, and melting point determination to confirm structure and purity.

常见问题

Q. Advanced Methodology :

- Multi-step synthesis : Adopt a modular approach, starting with the preparation of the isoxazole ring via 1,3-dipolar cycloaddition between nitrile oxides and alkynes, followed by functionalization of the 3-chlorophenyl group and subsequent carboxamide formation. Reaction conditions (e.g., solvent polarity, temperature) should be tailored to minimize side reactions .

- Catalyst selection : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 4-dimethylaminopyridine (DMAP) to enhance amide bond formation efficiency .

- Purification : Employ gradient chromatography (e.g., reverse-phase HPLC) or crystallization from aprotic solvents (e.g., DMF/water mixtures) to isolate high-purity product.

What advanced spectroscopic and crystallographic methods are recommended for confirming the molecular structure of this compound?

Q. Methodological Guidance :

- X-ray crystallography : Resolve the crystal structure to confirm regiochemistry of the isoxazole ring and spatial orientation of the 3-chlorophenyl group. Compare bond lengths (e.g., C–N, C–O) with DFT-optimized geometries .

- Multinuclear NMR : Use - HSQC and HMBC to assign carboxamide protons and verify aromatic coupling patterns.

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula via exact mass analysis (e.g., ESI-TOF) with <2 ppm error .

How can computational methods like density functional theory (DFT) be applied to study reaction mechanisms involving this compound?

Q. Advanced Research Strategy :

- Reaction path search : Use quantum chemical calculations (e.g., Gaussian 16) to model intermediates and transition states in carboxamide formation. Compare activation energies for competing pathways .

- Solvent effects : Apply the SMD continuum model to simulate solvent interactions during synthesis, optimizing dielectric constants for reaction steps .

- Data integration : Feed experimental kinetic data (e.g., rate constants) into computational models to refine transition-state geometries and improve mechanistic accuracy .

How should researchers address contradictions in pharmacological data across studies evaluating this compound’s bioactivity?

Q. Analytical Framework :

- Dose-response standardization : Ensure consistent assay conditions (e.g., cell lines, incubation times) when comparing IC values. Validate results using orthogonal assays (e.g., enzymatic vs. cell-based) .

- Metabolic stability analysis : Account for variations in hepatic clearance rates across models (e.g., microsomal vs. hepatocyte assays) by normalizing data to intrinsic clearance metrics.

- Statistical rigor : Apply multivariate analysis to isolate confounding variables (e.g., solvent residues, impurity profiles) that may skew bioactivity outcomes.

What engineering considerations are critical when transitioning from lab-scale synthesis to pilot-scale production?

Q. Process Design :

- Reactor scalability : Optimize heat and mass transfer by selecting stirred-tank reactors with baffles for turbulent mixing, ensuring consistent reaction kinetics at larger volumes .

- Separation technologies : Implement continuous-flow membrane filtration to separate unreacted intermediates and recycle solvents, reducing waste .

- Process control : Use real-time PAT (Process Analytical Technology) tools (e.g., inline FTIR) to monitor reaction progression and adjust parameters dynamically .

What in vitro and in vivo models are appropriate for evaluating the compound’s pharmacological potential?

Q. Experimental Design :

- In vitro models :

- In vivo models :

How can researchers resolve discrepancies in reported solubility and stability profiles of this compound?

Q. Contradiction Analysis :

- Solvent screening : Perform Hansen solubility parameter (HSP) analysis to identify solvents with optimal polarity (e.g., DMSO-water mixtures for aqueous stability testing).

- Degradation studies : Use accelerated stability testing (40°C/75% RH) with UPLC monitoring to identify degradation products (e.g., hydrolysis of the carboxamide group) .

- Counterion optimization : Explore salt forms (e.g., hydrochloride) to enhance solubility without compromising stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。